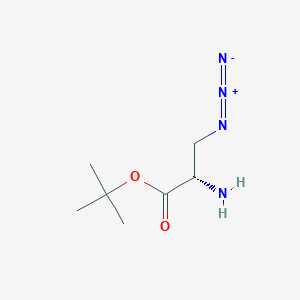

Alanine, 3-azido-, tert-butyl ester, DL-

説明

Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heteroaromatic compound featuring a tetrahydrobenzothiophene core with an amino group at position 2 and a methyl ester at position 2. This scaffold is synthesized via the Gewald reaction, which combines cyclohexanone with malononitrile or cyanoacetate derivatives in the presence of sulfur and a base . Its crystal structure has been resolved via single-crystal X-ray diffraction, revealing a planar benzothiophene ring and hydrogen-bonding interactions that stabilize the lattice . The compound exhibits notable antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to ampicillin .

特性

CAS番号 |

108283-47-2 |

|---|---|

分子式 |

C7H14N4O2 |

分子量 |

186.21 g/mol |

IUPAC名 |

tert-butyl (2S)-2-amino-3-azidopropanoate |

InChI |

InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)5(8)4-10-11-9/h5H,4,8H2,1-3H3/t5-/m0/s1 |

InChIキー |

IODQEOZOWBWACX-YFKPBYRVSA-N |

SMILES |

CC(C)(C)OC(=O)C(CN=[N+]=[N-])N |

異性体SMILES |

CC(C)(C)OC(=O)[C@H](CN=[N+]=[N-])N |

正規SMILES |

CC(C)(C)OC(=O)C(CN=[N+]=[N-])N |

同義語 |

AZIDOALANINE,TERT-BUTYLESTER |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations on the Amino Group

Compound B (methyl 2-[(anilinocarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate):

- Structural Difference: The amino group is functionalized with an anilinocarbonothioyl moiety.

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate :

- Structural Difference: The amino group is substituted with a benzamide group, and the ester is ethyl instead of methyl.

- Impact: The benzamide group forms an intramolecular N–H⋯O hydrogen bond, creating an S(6) ring motif that stabilizes the molecular conformation .

Ester Group Modifications

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate :

- Structural Difference : Ethyl ester replaces the methyl group.

- Impact : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which could prolong in vivo stability. This derivative is a precursor for metal complexes (e.g., Mn(II), Co(II)) with applications in catalysis and materials science .

Carbonitrile Analogs (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile):

- Structural Difference : The carboxylate ester is replaced with a carbonitrile group.

- This derivative is synthesized via the Gewald reaction using malononitrile .

Crystallographic and Conformational Differences

- Target Compound : Exhibits a planar benzothiophene ring with intermolecular N–H⋯O hydrogen bonds (C=O and NH₂ groups) contributing to crystal packing .

- Ethyl 2-benzamido Derivative : The benzamide group induces a dihedral angle of 8.13° between the benzothiophene and phenyl rings. The cyclohexene ring adopts a half-chair conformation with disordered methylene groups .

- Schiff Base Derivatives : Formed via condensation with aldehydes or ketones, these derivatives exhibit extended conjugation, influencing UV-Vis absorption spectra and metal-chelation properties .

準備方法

Protection of the α-Amino Group

The synthesis often begins with serine due to its β-hydroxyl group, which serves as a precursor for azide introduction. The α-amino group is typically protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. For instance, Boc protection involves treating serine with di-tert-butyl dicarbonate in a dichloromethane/water biphasic system, achieving >90% yield under mild conditions.

Esterification with tert-Butyl Group

Esterification of the carboxylic acid is achieved via acid-catalyzed reaction with isobutylene. A patent by details a scalable method using silica-impregnated sulfuric acid or para-toluenesulfonic acid (PTSA) in dichloromethane or dioxane. For example, reacting L-serine (100 g) with isobutylene (300 mL) and H<sub>2</sub>SO<sub>4</sub>-silica at room temperature for 4–5 days yields the tert-butyl ester hydrochloride salt in 72% yield after purification.

Conversion of β-Hydroxyl to Azide

The β-hydroxyl group is transformed into a leaving group (e.g., mesylate or tosylate) before nucleophilic substitution with sodium azide. Tosylation using p-toluenesulfonyl chloride in pyridine, followed by displacement with NaN<sub>3</sub> in dimethylformamide (DMF) at 60°C, affords the β-azido derivative. This step typically achieves 65–75% yield, with racemization minimized at pH 7–8.

Iron-Catalyzed Radical Azidation of Dehydroalanine Derivatives

Substrate Preparation

Dehydroalanine tert-butyl ester serves as the starting material, synthesized via dehydration of serine derivatives or coupling reactions. The α,β-unsaturated system enables radical-mediated functionalization.

Iron-Catalyzed Alkylazidation

An iron(III) acetylacetonate [Fe(acac)<sub>3</sub>] catalyst facilitates the addition of alkyl radicals and azide groups across the double bond. Using tert-butyl peroxybenzoate (TBPB) as the alkyl radical source and trimethylsilyl azide (TMSN<sub>3</sub>), the reaction proceeds at 40°C in acetonitrile, yielding 3-azidoalanine tert-butyl ester in 86–92% yield. Stereoselectivity is governed by the carbamate protecting group, with N-Boc derivatives favoring anti-addition (d.r. > 20:1).

Direct Alkylation and Azidation Using tert-Butyl Peroxide Esters

Peroxide-Mediated Azidation

This method bypasses prefunctionalized substrates by employing tert-butyl peroxide esters as dual alkyl and azide donors. For example, reacting alanine tert-butyl ester with diacyl peroxide 2d and TMSN<sub>3</sub> in the presence of Fe(acac)<sub>3</sub> introduces the azide group at the β-position via a radical chain mechanism. Yields range from 50–55% for primary alkyl groups to 89% for cyclohexane derivatives.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Stereocontrol | Scalability | Key Advantage |

|---|---|---|---|---|

| Serine Derivative | 65–75 | Moderate (racemization risk) | High | Uses inexpensive starting materials |

| Iron-Catalyzed Radical | 86–92 | High (d.r. > 20:1) | Moderate | Stereoselective, one-pot reaction |

| Peroxide-Mediated | 50–89 | Low | Low | Broad substrate scope |

Experimental Optimization and Challenges

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing DL-3-azido-alanine tert-butyl ester, and how do reaction conditions influence yield?

- Methodology : A widely used approach involves diethyl acetamidomalonate condensation with azido-functionalized alkyl halides or sulfonates under basic conditions (e.g., NaH or K₂CO₃). For example, β-arylalanine derivatives are synthesized via this method, followed by tert-butyl esterification using Boc₂O (tert-butyl dicarbonate) in the presence of DMAP .

- Key Considerations : The tert-butyl ester group is sensitive to acidic conditions, so neutral or mildly basic conditions are preferred during esterification. Yield optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of Boc₂O) and inert atmosphere to prevent azide decomposition .

Q. How can the structure and purity of DL-3-azido-alanine tert-butyl ester be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and azide functionality (no proton signal but detectable via FT-IR at ~2100 cm⁻¹ for N₃ stretch) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity. The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (C₇H₁₂N₄O₂: 200.2 g/mol) .

- Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Storage Protocol : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent azide degradation or ester hydrolysis. Avoid prolonged exposure to moisture, as the tert-butyl ester is prone to hydrolysis under acidic or humid conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl ester influence reactivity in peptide coupling or click chemistry applications?

- Mechanistic Insights :

- The bulky tert-butyl group enhances steric protection of the ester, reducing unintended hydrolysis during peptide synthesis. However, it may hinder coupling efficiency in solid-phase peptide synthesis (SPPS) due to poor solubility in polar solvents .

- In click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), the azide group reacts efficiently, but the tert-butyl ester requires post-reaction cleavage (e.g., TFA treatment) to avoid interference .

Q. What strategies mitigate side reactions during the synthesis of DL-3-azido-alanine tert-butyl ester?

- Optimization Approaches :

- Azide Safety : Use controlled temperatures (<0°C) during azide introduction to minimize explosive risks.

- Byproduct Management : Chromatographic purification (silica gel, ethyl acetate/hexane) removes unreacted diethyl acetamidomalonate or tert-butyl ester precursors .

- Yield Challenges : Evidence suggests tert-butyl ester cleavage under acidic conditions can lead to decarboxylation. Neutral pH and low temperatures (0–5°C) during Boc protection improve stability .

Q. How can conflicting NMR data for tert-butyl ester derivatives be resolved?

- Case Study : Discrepancies in tert-butyl proton signals (e.g., δ 1.3 vs. 1.4 ppm) may arise from solvent polarity or residual moisture.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。